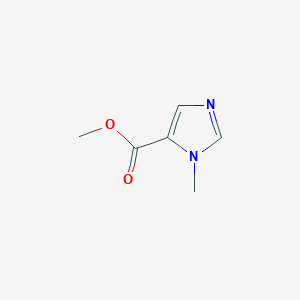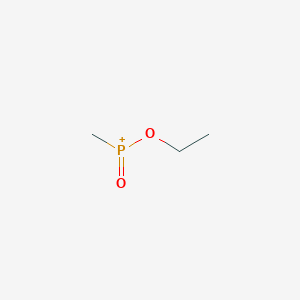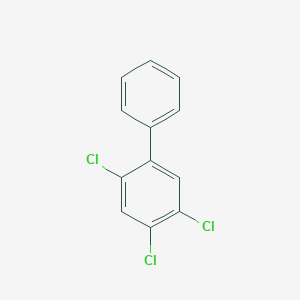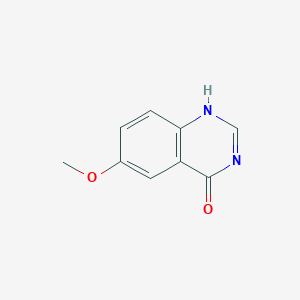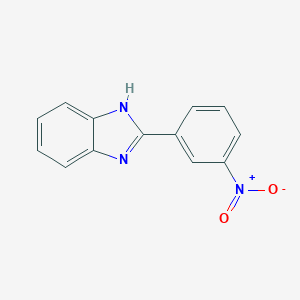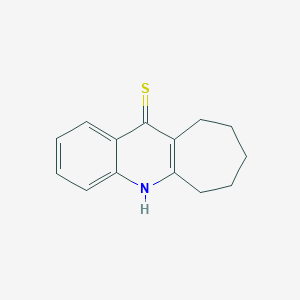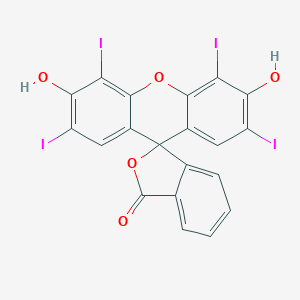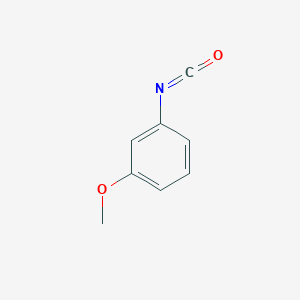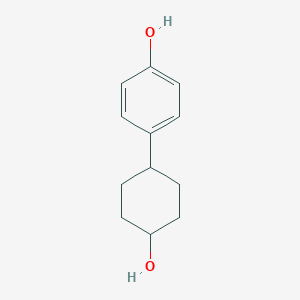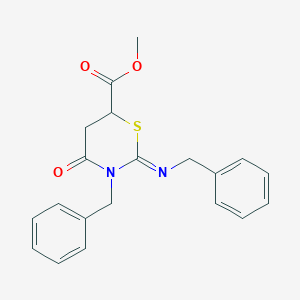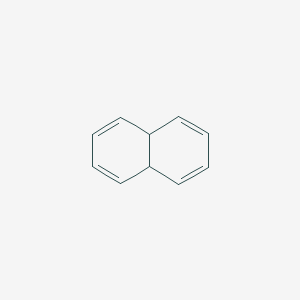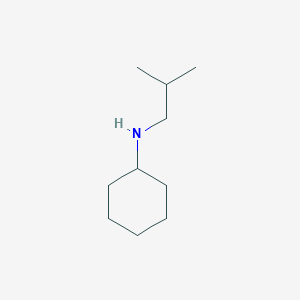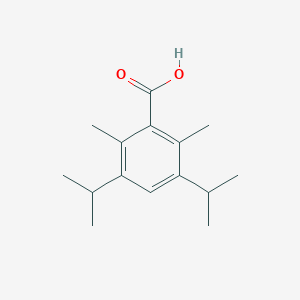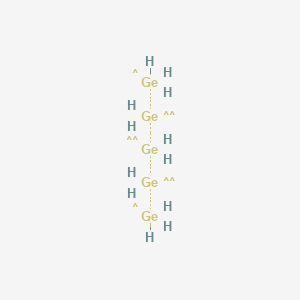
Pentagermane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentagermane is a compound consisting of five germanium atoms arranged in a cyclical structure. It has garnered significant attention in the scientific community due to its potential applications in various fields, including medicine, electronics, and materials science.
Applications De Recherche Scientifique
Pentagermane has shown potential in various scientific research applications. In the field of medicine, pentagermane has been shown to possess anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In electronics, pentagermane has been used as a semiconductor material due to its unique electronic properties. It has also been studied for its potential use in photovoltaic cells and other energy-related applications. In materials science, pentagermane has been studied for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of pentagermane is still not fully understood. However, studies have shown that it can interact with various cellular pathways and proteins, leading to its observed effects. In cancer cells, pentagermane has been shown to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting the Akt/mTOR pathway. In inflammation, pentagermane has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Effets Biochimiques Et Physiologiques
Pentagermane has been shown to have various biochemical and physiological effects. In cancer cells, it can induce apoptosis and inhibit cell proliferation. In inflammation, it can reduce the production of pro-inflammatory cytokines. In addition, pentagermane has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to have neuroprotective effects and can protect against oxidative stress-induced cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of pentagermane is its relatively simple synthesis method, which allows for large-scale production. It also has a wide range of potential applications in various fields. However, one limitation is its potential toxicity, which requires careful handling and testing in lab experiments. In addition, the mechanism of action of pentagermane is still not fully understood, which limits its potential applications.
Orientations Futures
There are several future directions for pentagermane research. In the field of medicine, further studies are needed to fully understand its mechanism of action and potential use as an anti-cancer and anti-inflammatory agent. In electronics, pentagermane can be further studied for its potential use as a semiconductor material and in photovoltaic cells. In materials science, pentagermane can be further studied for its potential use in the development of new materials with unique properties. Overall, pentagermane has shown promise in various fields and warrants further investigation.
Méthodes De Synthèse
Pentagermane can be synthesized through several methods, including the reaction of germanium tetrachloride with sodium amalgam, the reaction of germanium tetrachloride with magnesium in the presence of a catalyst, and the reaction of germanium tetrachloride with sodium in the presence of a reducing agent. These methods have been optimized to produce high yields of pentagermane with minimal impurities.
Propriétés
Numéro CAS |
15587-39-0 |
|---|---|
Nom du produit |
Pentagermane |
Formule moléculaire |
Ge5H12 |
Poids moléculaire |
375.2 g/mol |
InChI |
InChI=1S/2GeH3.3GeH2/h2*1H3;3*1H2 |
Clé InChI |
YLAFGLJNWFUJLU-UHFFFAOYSA-N |
SMILES |
[GeH3].[GeH3].[GeH2].[GeH2].[GeH2] |
SMILES canonique |
[GeH3].[GeH3].[GeH2].[GeH2].[GeH2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



